Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate
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Overview
Description
Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate is a complex organic compound characterized by its azo groups and sulphonate functionality. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-2-hydroxyaniline, followed by coupling with 2,6-dihydroxyphenylazo compounds. The reaction conditions usually require acidic or basic environments to facilitate the formation of azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions vary based on the reaction type. For instance, oxidation typically yields quinone derivatives, while reduction results in the formation of corresponding amines .
Scientific Research Applications
Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in dyeing textiles and manufacturing pigments.
Mechanism of Action
The mechanism of action of Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulphonate groups. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
- Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- 4-Hydroxyphenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, Sodium 4-((3-((4-chloro-2-hydroxyphenyl)azo)-2,6-dihydroxyphenyl)azo)benzenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. This makes it particularly valuable in applications requiring precise colorimetric properties and specific chemical reactivity .
Properties
CAS No. |
79817-79-1 |
---|---|
Molecular Formula |
C18H12ClN4NaO6S |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
sodium;4-[(2Z)-2-[(5E)-5-[(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C18H13ClN4O6S.Na/c19-10-1-6-13(16(25)9-10)21-22-14-7-8-15(24)17(18(14)26)23-20-11-2-4-12(5-3-11)30(27,28)29;/h1-9,20-21,25H,(H,27,28,29);/q;+1/p-1/b22-14+,23-17-; |
InChI Key |
XSRQHDFNXJVQNR-BMQVQGAHSA-M |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C\2/C(=O)C=C/C(=N\NC3=C(C=C(C=C3)Cl)O)/C2=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)Cl)O)C2=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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